molecular formula C22H22FN5O B2843879 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide CAS No. 1105232-54-9

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B2843879
CAS No.: 1105232-54-9
M. Wt: 391.45
InChI Key: MDUXEGIYNCALTF-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a 4-fluorophenyl group. The piperidine-3-carboxamide moiety is linked to a pyridin-2-ylmethyl group via an amide bond.

Properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c23-18-8-6-16(7-9-18)20-10-11-21(27-26-20)28-13-3-4-17(15-28)22(29)25-14-19-5-1-2-12-24-19/h1-2,5-12,17H,3-4,13-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUXEGIYNCALTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyridazine vs. Pyridine/Thienopyridine: Target Compound: The pyridazine core is electron-deficient, enhancing interactions with positively charged residues in enzyme active sites. 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide (): Uses a thieno[3,2-b]pyridine core, which introduces sulfur-based π-π interactions but may reduce metabolic stability compared to pyridazine .

Substituent Effects

  • Fluorophenyl vs. Chloropyridazine :

    • 1-(6-Chloropyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide () : Chlorine at the pyridazine 6-position increases hydrophobicity but may reduce solubility compared to the target’s 4-fluorophenyl group .
    • B1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide () : Shares the 4-fluorophenyl group but uses a pyrazole core, which is less planar than pyridazine, altering steric interactions .

Pharmacological Implications

  • ALK Inhibitors () :

    • Compounds like (S)-1-(6-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide share the piperidine-3-carboxamide motif. The trifluoromethoxybenzyl group in these analogs may enhance target selectivity compared to the target’s pyridin-2-ylmethyl group .
  • Dihydropyridine Derivatives () :

    • Compounds like AZ331 incorporate a 1,4-dihydropyridine ring, which confers conformational flexibility but may reduce oxidative stability relative to the rigid pyridazine core .

Structural and Physicochemical Data

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted)
Target Compound Pyridazine 4-Fluorophenyl, Pyridin-2-ylmethyl ~382.4 ~2.8
1-(6-Chloropyridazin-3-yl)-... () Pyridazine Chloropyridazine, Methylpyrrole ~363.8 ~3.1
B1-(4-Fluorophenyl)-... () Pyrazole 4-Fluorophenyl, Methylthiazole ~358.3 ~3.5
AZ331 () 1,4-Dihydropyridine Cyano, Furyl, Methoxyphenyl ~497.6 ~4.2

Q & A

Q. What are the key synthetic routes for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via cross-coupling reactions (e.g., Suzuki-Miyaura for introducing the 4-fluorophenyl group at the 6-position of pyridazine) .
  • Step 2: Piperidine ring functionalization. A common approach includes reductive amination or nucleophilic substitution to attach the pyridin-2-ylmethyl group to the piperidine-3-carboxamide moiety .
  • Step 3: Carboxamide coupling using reagents like EDC/HOBt or HATU to link the pyridazine and piperidine subunits .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .
  • Temperature Control: Pyridazine cyclization often requires reflux (80–120°C), while carboxamide coupling proceeds at room temperature .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and piperidine substituents. Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridazine/fluorophenyl) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]⁺ (e.g., m/z 422.18 for C₂₂H₂₁FN₅O) .
  • HPLC-PDA:
    • Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by AUC) and detect trace impurities .

Advanced Research Questions

Q. How does the presence of the 4-fluorophenyl group influence the compound’s bioactivity compared to other halogenated analogs?

Methodological Answer:

  • Electronic Effects: The fluorine atom enhances electron-withdrawing properties, increasing binding affinity to kinase ATP pockets (e.g., JAK2/STAT pathways) compared to chloro or bromo analogs .
  • Solubility & Lipophilicity: Fluorine improves logP (experimental: 2.8 vs. 3.2 for chlorophenyl analogs), balancing membrane permeability and aqueous solubility for cellular assays .
  • SAR Studies:
    • Comparative Table:
SubstituentIC₅₀ (nM) JAK2LogPSolubility (µM)
4-Fluorophenyl12 ± 1.52.845
4-Chlorophenyl18 ± 2.13.228
Phenyl35 ± 3.42.560
  • Fluorine’s small size and high electronegativity optimize steric and electronic complementarity in hydrophobic kinase domains .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay models?

Methodological Answer:

  • Assay Standardization:
    • Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control for metabolic variability. Normalize data to housekeeping genes (e.g., GAPDH) .
  • Mechanistic Profiling:
    • Combine kinase inhibition screens (e.g., KINOMEscan) with functional assays (e.g., apoptosis via flow cytometry) to distinguish direct target effects from off-target interactions .
  • Data Reconciliation:
    • Apply multivariate analysis (PCA or PLS-DA) to identify assay-specific variables (e.g., serum concentration, incubation time) causing discrepancies .

Q. What in silico methods are used to predict binding modes of this compound with kinase targets, and how are these validated experimentally?

Methodological Answer:

  • Molecular Docking:
    • Software: AutoDock Vina or Schrödinger Glide.
    • Protocol:

Prepare protein structure (PDB: 4HVS for JAK2) by removing water molecules and adding hydrogens.

Generate ligand conformers using OMEGA.

Dock with flexible residues (e.g., DFG motif) and score binding poses using MM-GBSA .

  • Validation:
    • Site-Directed Mutagenesis: Mutate predicted interacting residues (e.g., Leu855Ala in JAK2) and measure ΔIC₅₀. A >10-fold increase confirms critical interactions .
    • SPR/BLI: Quantify binding kinetics (KD) to recombinant kinases, correlating with docking scores (R² > 0.7) .

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